Sélégiline

Vue d'ensemble

Description

C'est un inhibiteur sélectif et irréversible de la monoamine oxydase de type B (MAO-B), qui joue un rôle crucial dans la dégradation de la dopamine dans le cerveau . En inhibant cette enzyme, la sélégiline contribue à augmenter les niveaux de dopamine, atténuant ainsi les symptômes associés à une carence en dopamine .

Applications De Recherche Scientifique

La sélégiline a un large éventail d'applications en recherche scientifique :

Mécanisme d'action

La this compound exerce ses effets en inhibant sélectivement et de manière irréversible la MAO-B dans les voies nigrostriatales du système nerveux central . Cette inhibition bloque le métabolisme microsomique de la dopamine, augmentant ainsi l'activité dopaminergique dans la substance noire . De plus, la this compound peut augmenter l'activité dopaminergique par des mécanismes autres que l'inhibition de la MAO-B .

Mécanisme D'action

Target of Action

Selegiline, also known as L-deprenyl, is a selective and irreversible inhibitor of Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme that accelerates the breakdown of dopamine, a neurotransmitter that plays a crucial role in motor control and reward-driven behavior .

Mode of Action

Selegiline binds to MAO-B within the nigrostriatal pathways in the central nervous system, blocking the metabolism of dopamine and enhancing dopaminergic activity in the substantial nigra . This inhibition of MAO-B leads to an increase in dopamine levels in the brain, which can help alleviate symptoms of conditions like Parkinson’s disease .

Biochemical Pathways

By inhibiting MAO-B, selegiline prevents the breakdown of dopamine, leading to increased dopamine concentrations in the brain . This can enhance dopaminergic activity and potentially stimulate the release of dopamine from nerve cells . Selegiline also modulates lipid metabolism by activating AMPK pathways, which can influence energy homeostasis .

Pharmacokinetics

Selegiline exhibits highly variable pharmacokinetics. After oral administration, it is rapidly absorbed and metabolized to desmethylselegiline, levoamphetamine, and levomethamphetamine . The mean peak plasma concentration (Cmax) is approximately 2 µg/L, and the time to reach the peak is under an hour . The absolute bioavailability of selegiline is approximately 10%, and it has an apparent volume of distribution of 1854L . The elimination half-life of selegiline is about 1.5 hours .

Result of Action

The molecular and cellular effects of selegiline’s action are multifaceted. It can prolong the effects of dopamine in the brain by preventing its breakdown . Recent studies have revealed that selegiline may have neuroprotective mechanisms and a disease-modifying effect . It has been observed to induce nuclear translation of Nrf2, increase binding to the antioxidant response element (ARE), and enhance the expression of antioxidant enzymes .

Action Environment

The action, efficacy, and stability of selegiline can be influenced by various environmental factors. For instance, the presence of certain metabolites or other substances can impact selegiline’s effectiveness . Additionally, the compound’s action can be affected by the physiological state of the individual, including factors like age, overall health, and the presence of other medical conditions .

Analyse Biochimique

Biochemical Properties

Selegiline plays a significant role in biochemical reactions, particularly in the metabolism of dopamine, a crucial neurotransmitter. It binds to MAO-B within the nigrostriatal pathways in the central nervous system, blocking the metabolism of dopamine and enhancing dopaminergic activity . This interaction with MAO-B is selective and irreversible .

Cellular Effects

Selegiline has profound effects on various types of cells and cellular processes. It increases the concentration of dopamine in the brain by inhibiting its breakdown, thereby influencing cell function . It has been shown to modulate lipid metabolism by activating AMPK pathways of epididymal white adipose tissues . Furthermore, it has been observed to induce the differentiation of EC cells into neuron-like cells in a concentration-dependent manner .

Molecular Mechanism

The mechanism of action of Selegiline is primarily through the inhibition of MAO-B. By binding to MAO-B, Selegiline blocks the breakdown of dopamine, thereby enhancing dopaminergic activity in the substantial nigra . It may also increase dopaminergic activity through mechanisms other than inhibition of MAO-B .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Selegiline have been observed to change over time. For instance, it has been reported that Selegiline reduced body weight and fat accumulation, and improved glucose metabolism without a corresponding change in food intake, in HFD-fed obese mice . Additionally, it has been found that Selegiline treatment had a dramatic effect on neuronal morphology .

Dosage Effects in Animal Models

The effects of Selegiline vary with different dosages in animal models. For instance, it has been reported that Selegiline increased the sexual activity in rodents with low sexual activity and correspondingly increased lifespan .

Metabolic Pathways

Selegiline is involved in the metabolic pathway of dopamine. By inhibiting MAO-B, it prevents the breakdown of dopamine, thereby increasing its concentration in the brain . Selegiline is metabolized by three distinct pathways: N-dealkylation, β-carbon hydroxylation, and ring-hydroxylation .

Transport and Distribution

Selegiline is rapidly absorbed from the gastrointestinal tract and is distributed and metabolized very rapidly . It is lipophilic and therefore penetrates quickly into the tissues . The median apparent volume of distribution at steady state (Vss) after an intravenous 10-mg dose is approximately 130 L .

Subcellular Localization

The subcellular localization of Selegiline is primarily within the nigrostriatal pathways in the central nervous system, where it binds to MAO-B and inhibits the metabolism of dopamine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Une méthode courante de synthèse de la sélégiline implique la réaction de la R-(-)-N,α-diméthylphényléthylamine avec le 3-bromo-1-propyne . Cette réaction est généralement effectuée dans un mélange de solvants d'hydrocarbure aromatique et d'eau à des températures comprises entre 30°C et 50°C . La this compound est ensuite isolée de la phase organique et convertie en sa forme chlorhydrate .

Une autre approche implique une synthèse chemoenzymique utilisant une amination réductrice catalysée par une imine réductase . Cette méthode offre une conversion élevée et une stéréosélectivité, ce qui en fait une technique précieuse pour la production de this compound .

Méthodes de production industrielle

La production industrielle de this compound utilise souvent des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique un contrôle minutieux des conditions de réaction pour garantir un rendement élevé et une pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

La sélégiline subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former de la desméthyl-sélégiline et d'autres métabolites.

Réduction : L'amination réductrice est une étape clé de sa synthèse.

Substitution : La réaction avec le 3-bromo-1-propyne est un exemple de réaction de substitution.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : L'amination réductrice implique généralement l'utilisation d'enzymes imine réductase.

Substitution : La réaction avec le 3-bromo-1-propyne nécessite un solvant d'hydrocarbure aromatique et de l'eau.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent la desméthyl-sélégiline, la lévométhamphétamine et la lévoamphétamine .

Comparaison Avec Des Composés Similaires

La sélégiline est souvent comparée à d'autres inhibiteurs de la MAO-B tels que la rasagiline . Les deux composés partagent des mécanismes d'action similaires, mais la this compound possède des propriétés uniques qui la distinguent :

Effets neuroprotecteurs : La this compound s'est avérée avoir des effets neuroprotecteurs potentiels, qui font encore l'objet de recherches.

Liste des composés similaires

- Rasagiline

- Safinamide

- Pargyline

La combinaison unique de sélectivité, d'efficacité et d'effets neuroprotecteurs potentiels de la this compound en fait un composé précieux à la fois en clinique et en recherche.

Propriétés

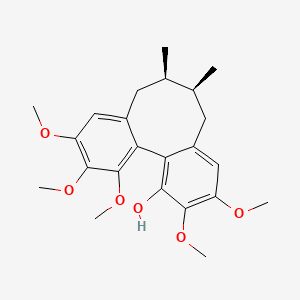

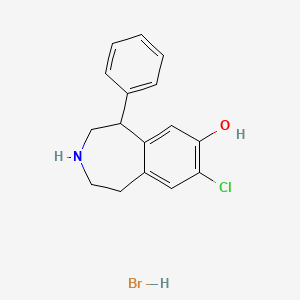

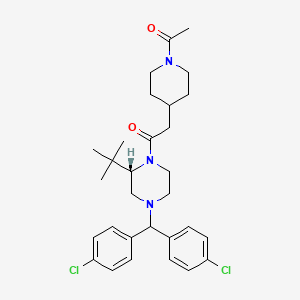

IUPAC Name |

(2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZLKOACVSPNER-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N(C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=CC=C1)N(C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14611-52-0 (hydrochloride), 2079-54-1 (deprenyl.hydrochloride) | |

| Record name | Selegiline [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014611519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023575 | |

| Record name | Selegiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Although the mechanisms for selegiline's beneficial action in the treatment of Parkinson's disease are not fully understood, the selective, irreversible inhibition of monoamine oxidase type B (MAO-B) is thought to be of primary importance. MAO-B is involved in the oxidative deamination of dopamine in the brain. Selegiline binds to MAO-B within the nigrostriatal pathways in the central nervous system, thus blocking microsomal metabolism of dopamine and enhancing the dopaminergic activity in the substantial nigra. Selegiline may also increase dopaminergic activity through mechanisms other than inhibition of MAO-B. At higher doses, selegiline can also inhibit monozmine oxidase type A (MAO-A), allowing it to be used for the treatment of depression. | |

| Record name | Selegiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01037 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

14611-51-9 | |

| Record name | Selegiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14611-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selegiline [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014611519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selegiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01037 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Selegiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneethanamine, N,.alpha.-dimethyl-N-2-propynyl-, (R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELEGILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K1V7GP655 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

141-142 °C | |

| Record name | Selegiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01037 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B1681528.png)

![3-(Diphenylmethoxy)-8-isopropyl-8-azoniabicyclo[3.2.1]octane methanesulphonate](/img/structure/B1681529.png)

![4-Chloro-6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B1681540.png)

![2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B1681541.png)

![2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid](/img/structure/B1681546.png)